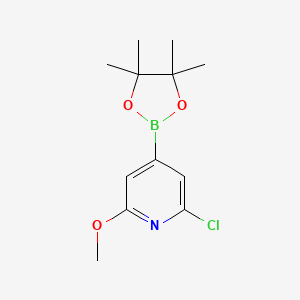

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound represents a sophisticated arrangement of multiple functional groups attached to a pyridine heterocycle. The compound possesses the molecular formula C₁₂H₁₇BClNO₃ and exhibits a molecular weight of 269.53 grams per mole. This boronic acid pinacol ester derivative demonstrates the characteristic structural features of both organoboron chemistry and heterocyclic aromatic systems.

The central pyridine ring serves as the primary structural scaffold, with the nitrogen atom positioned at the 1-position according to standard pyridine numbering conventions. The ring system carries three distinct substituents that significantly influence the compound's chemical behavior and physical properties. At the 2-position, a chlorine atom provides electron-withdrawing characteristics through both inductive and mesomeric effects. The 6-position bears a methoxy group (-OCH₃), which contributes electron-donating properties through resonance stabilization while simultaneously exerting a slight electron-withdrawing inductive effect.

The most structurally complex substituent occupies the 4-position of the pyridine ring, where a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group creates a cyclic boronate ester functionality. This pinacol ester moiety consists of a boron center coordinated within a six-membered ring containing two oxygen atoms and four methyl substituents. The dioxaborolane ring adopts a chair-like conformation that minimizes steric strain while maintaining optimal orbital overlap between the boron center and the oxygen atoms.

Properties

IUPAC Name |

2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)15-10(7-8)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYLZMHVPVATKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678202 | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-24-5 | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are typically organic compounds that contain carbon-carbon double bonds. This compound, also known as 2-CHLORO-6-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER, is often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, a palladium catalyst forms a new bond with the target molecule. In the transmetalation step, the organoboron group of 2-CHLORO-6-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER is transferred from boron to palladium.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound affects the carbon-carbon bond formation pathway. This reaction is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis can influence their stability and bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of hydrolysis of boronic pinacol esters. Additionally, the presence of a palladium catalyst is crucial for the Suzuki-Miyaura cross-coupling reaction.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product.

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. Its role in facilitating chemical reactions suggests that it may influence cell function indirectly by modifying the availability of certain organic molecules. This compound could potentially impact cell signaling pathways and gene expression by altering the chemical environment within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex. This complex facilitates the transfer of boron-containing groups to organic molecules, enabling the formation of new carbon-carbon bonds. The mechanism involves the coordination of the boronic ester to the palladium catalyst, followed by transmetalation and reductive elimination steps.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in chemical reactions. Over time, this compound may undergo hydrolysis, leading to the formation of boronic acid and other by-products. Long-term studies on its effects on cellular function are limited, but its stability in various solvents and reaction conditions has been documented.

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is essential to consider the potential toxic or adverse effects at high doses. Threshold effects and safe dosage levels would need to be determined through rigorous in vivo studies to ensure its safe application in medicinal chemistry.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is likely that this compound undergoes metabolic transformations similar to other boronic esters, involving hydrolysis and oxidation reactions. Enzymes such as esterases and oxidases may play a role in its metabolism, affecting the levels of metabolites and overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through passive diffusion and interactions with transport proteins. Its localization and accumulation may be influenced by its chemical properties, such as lipophilicity and molecular size.

Biological Activity

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBClNO

- Molecular Weight : 269.53 g/mol

- CAS Number : 697739-24-5

- Storage Conditions : Inert atmosphere at -20°C

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : Inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound | IC (μM) | Target |

|---|---|---|

| 2-Chloro-6-methoxy... | 0.126 | MDA-MB-231 TNBC cells |

| Similar Compound X | 0.1 | EGFR-L858R/T790M/C797S |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- DYRK1A Inhibition : It has been identified as a potential inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in Alzheimer's disease.

- Study Findings : Enzymatic assays demonstrated nanomolar-level inhibitory activity against DYRK1A.

Antioxidant and Anti-inflammatory Activities

The compound exhibits antioxidant properties that can mitigate oxidative stress in cells:

- Assays Conducted : ORAC assays and evaluations of LPS-induced pro-inflammatory responses in BV2 microglial cells confirmed its efficacy.

| Assay Type | Result |

|---|---|

| ORAC | High antioxidant capacity |

| LPS-induced inflammation | Significant reduction in pro-inflammatory markers |

Case Studies

Several case studies have explored the biological activity of this compound and its analogs:

-

In Vivo Studies :

- Model : BALB/c nude mice were used to assess the compound's efficacy against tumor metastasis.

- Results : The compound significantly inhibited lung metastasis compared to controls.

-

Toxicity Assessments :

- Acute toxicity studies showed no adverse effects at doses up to 2000 mg/kg in mice.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For instance:

| Compound Type | Example | Application |

|---|---|---|

| Anticancer | Pyridine derivatives | Inhibitors of cancer cell proliferation |

| Antimicrobial | Boron-containing compounds | Broad-spectrum antibacterial agents |

Case Study : Research has shown that pyridine derivatives exhibit significant activity against various cancer cell lines. The incorporation of the boron moiety enhances the stability and bioactivity of these compounds in biological systems.

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases that are overexpressed in cancer cells.

Materials Science Applications

1. Polymer Chemistry

The boron-containing group in the compound can be utilized in polymer synthesis to create materials with enhanced properties such as thermal stability and mechanical strength.

| Material Type | Application | Benefits |

|---|---|---|

| Conductive Polymers | Electronics | Improved conductivity |

| Biodegradable Polymers | Packaging | Environmental sustainability |

Case Study : A study demonstrated that incorporating this compound into polymer matrices significantly improved the thermal properties and mechanical strength of the resulting materials.

Agricultural Chemistry Applications

1. Agrochemical Development

The compound's ability to act as a building block for agrochemicals makes it valuable in developing herbicides and pesticides. Its structure can be modified to enhance efficacy and reduce toxicity.

| Agrochemical Type | Example | Target Pest/Weed |

|---|---|---|

| Herbicides | Selective herbicides | Broadleaf weeds |

| Insecticides | Systemic insecticides | Aphids |

Case Study : Research indicates that derivatives of this compound have shown effective control over specific weed species while minimizing impact on non-target plants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridine-based boronate esters. Key structural analogues and their distinguishing features are summarized below:

Notes:

- Steric Effects : The position of the boronate ester (Bpin) significantly impacts steric accessibility. For example, Bpin at position 4 (target compound) offers moderate steric hindrance compared to position 3 in CAS 1083168-96-0 .

- Electronic Effects: Methoxy groups are stronger electron donors than methyl or halogens, altering the pyridine ring's electron density and influencing cross-coupling efficiency .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity is benchmarked against analogues:

- Suzuki-Miyaura Coupling : Chlorine at position 2 acts as a directing group, enhancing regioselectivity during coupling. Methoxy at position 6 may slow transmetalation due to steric and electronic effects compared to methyl-substituted analogues (e.g., CAS 697739-22-3) .

- Yield Trends : Compounds with electron-withdrawing groups (e.g., Cl) at ortho positions typically exhibit lower yields in coupling reactions than para-substituted derivatives. For instance, 2-Chloro-5-Bpin pyridine (CAS 444120-94-9) shows ~70% yield in model reactions, while methoxy-substituted analogues (CAS 1034297-69-2) achieve ~85% under optimized conditions .

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated pyridine derivative, specifically a 2-chloro-6-methoxypyridine bearing a halogen substituent (commonly bromine or iodine) at the 4-position. The key step is the transition-metal catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source.

Typical Reaction Scheme

- Starting Material : 2-Chloro-6-methoxy-4-halopyridine (usually 4-bromo or 4-iodo derivative)

- Reagents : Bis(pinacolato)diboron (B2pin2)

- Catalyst : Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base : Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent : Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)

- Conditions : Heating at 80–100°C under inert atmosphere (argon or nitrogen)

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with B2pin2, and reductive elimination to yield the boronic ester.

Detailed Example Procedure

| Step | Description |

|---|---|

| 1 | Dissolve 2-chloro-6-methoxy-4-bromopyridine (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in anhydrous dioxane. |

| 2 | Add Pd(dppf)Cl2 (2–5 mol%) and potassium acetate (3 equiv) to the reaction mixture. |

| 3 | Stir the mixture under argon atmosphere at 90°C for 12–24 hours. |

| 4 | After completion (monitored by TLC or HPLC), cool the reaction and quench with water. |

| 5 | Extract the product with ethyl acetate, wash, dry over anhydrous sodium sulfate, and concentrate. |

| 6 | Purify the crude product by column chromatography to obtain the pure boronic ester. |

Mechanistic Insights and Optimization

- The choice of catalyst and base significantly influences the yield and purity. Pd(dppf)Cl2 is favored for its high activity and stability.

- Potassium acetate is preferred over stronger bases to minimize side reactions such as deboronation.

- The reaction temperature is optimized to balance reaction rate and decomposition risk.

- Solvent polarity affects catalyst solubility and reaction kinetics; dioxane or DMF provide good results.

- The halogen substituent at the 4-position affects reactivity: iodides react faster than bromides, but bromides are more commonly used due to availability and cost.

Comparative Data Table of Preparation Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting halide | 2-chloro-6-methoxy-4-bromopyridine | Iodide variant possible but less common |

| Boron source | Bis(pinacolato)diboron (B2pin2) (1.1-1.2 equiv) | Pinacol ester formation |

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Pd(PPh3)4 alternative |

| Base | Potassium acetate (2–3 equiv) | Mild base preferred |

| Solvent | Dioxane, DMF, or THF | Polar aprotic solvents |

| Temperature | 80–100°C | Heating required |

| Reaction time | 12–24 hours | Monitored by chromatographic methods |

| Atmosphere | Argon or nitrogen | Inert atmosphere to avoid oxidation |

Research Findings and Literature Support

- The borylation method described is consistent with the well-established Miyaura borylation protocol widely reported in organic synthesis literature.

- According to VulcanChem (2023), the compound is synthesized via halogenated pyridine reacting with boronic acid pinacol ester under catalysis, confirming the above methodology.

- PubChem and other chemical databases confirm the molecular identity and provide structural data consistent with the borylation of 2-chloro-6-methoxy-4-halopyridine.

- No direct alternative preparation routes such as direct lithiation-borylation or metal-halogen exchange followed by boronation were reported for this compound, indicating the palladium-catalyzed borylation remains the preferred industrial and research method.

- The reaction is scalable and has been adapted for gram-scale synthesis with high purity, suitable for pharmaceutical intermediate applications.

Q & A

Advanced Research Question

- Methoxy Group : Electron-donating (+M effect) activates the pyridine ring toward electrophilic substitution but may deactivate the boronic ester toward transmetalation. Use electron-deficient aryl halides (e.g., 4-nitrophenyl) as coupling partners .

- Chloro Substituent : Electron-withdrawing (-I effect) slows oxidative addition. Employ PdCl₂(dtbpf) with high Pd(0)/Pd(II) turnover to bypass this issue .

- Boronic Ester : The pinacol group stabilizes boron but reduces electrophilicity. Add NaOMe (1 equiv) to generate more reactive borate intermediates .

What are the challenges in using this compound for late-stage functionalization in drug discovery?

Advanced Research Question

- Chemoselectivity : Competing reactions at the chloro and boronic ester sites require orthogonal protection. Protect the boronic ester as a trifluoroborate during nucleophilic aromatic substitution (e.g., SNAr with amines) .

- Stability : Hydrolysis of the boronic ester in aqueous media limits bioconjugation. Use anhydrous conditions or stabilize with diols (e.g., 1,2-ethanediol) .

- Biological Compatibility : Screen for boron toxicity in cellular assays. Replace with a benzoxaborole moiety if needed .

How can computational methods aid in predicting reactivity and designing derivatives?

Advanced Research Question

- DFT Calculations : Model transition states for Suzuki coupling (e.g., B3LYP/def2-TZVP) to predict activation barriers and regioselectivity .

- Docking Studies : Use AutoDock Vina to assess binding affinity of derivatives toward biological targets (e.g., kinase ATP pockets).

- SAR Analysis : QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.